Tetrac's Potent Inhibition of Type I Deiodinase (IC50 = 0.2 μM) Surpasses the Natural Substrate T3
Tetraiodothyroacetic acid (Tetrac) is a significantly more potent inhibitor of type I iodothyronine deiodinase than the natural substrate 3,3',5'-Triiodo-L-thyronine (T3). The IC50 for Tetrac in inhibiting this enzyme is 0.2 μM, compared to an IC50 of 0.3 μM for T3 [1]. This establishes Tetrac as the most potent inhibitor of this enzyme among the studied analogs.
| Evidence Dimension | Type I iodothyronine deiodinase inhibition |
|---|---|
| Target Compound Data | IC50 = 0.2 μM |
| Comparator Or Baseline | 3,3',5'-Triiodo-L-thyronine (T3), IC50 = 0.3 μM |
| Quantified Difference | 1.5-fold more potent as an inhibitor |
| Conditions | Rat liver microsomal type I deiodinase assay |
Why This Matters
For researchers studying peripheral thyroid hormone metabolism, this 1.5-fold greater inhibitory potency makes Tetrac a superior tool compound for blocking T4-to-T3 conversion compared to using the natural substrate itself.
- [1] Koehrle, J., Auf'mkolk, M., Rokos, H., Hesch, R. D., & Cody, V. (1986). Rat liver iodothyronine monodeiodinase. Evaluation of the iodothyronine ligand-binding site. Journal of Biological Chemistry, 261(25), 11613–11622. View Source
